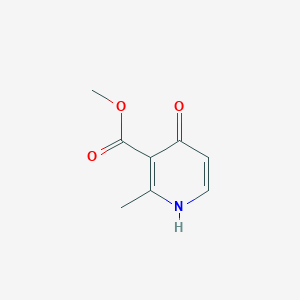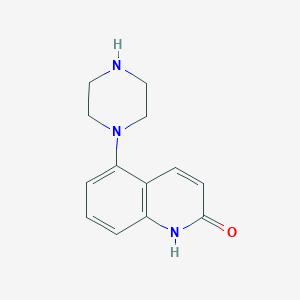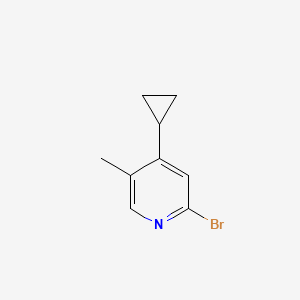![molecular formula C16H15BrO2 B12968123 Ethyl 2-(3'-bromo-[1,1'-biphenyl]-4-yl)acetate](/img/structure/B12968123.png)
Ethyl 2-(3'-bromo-[1,1'-biphenyl]-4-yl)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-(3’-bromo-[1,1’-biphenyl]-4-yl)acetate is an organic compound that belongs to the class of biphenyl derivatives. This compound is characterized by the presence of an ethyl ester group attached to a biphenyl structure with a bromine atom at the 3’ position. It is used in various chemical reactions and has applications in scientific research, particularly in organic synthesis and medicinal chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(3’-bromo-[1,1’-biphenyl]-4-yl)acetate typically involves a multi-step process. One common method is the Suzuki coupling reaction, which involves the reaction of 3-bromo-4-iodobiphenyl with ethyl 2-bromoacetate in the presence of a palladium catalyst and a base such as potassium carbonate. The reaction is carried out in an organic solvent like tetrahydrofuran at elevated temperatures (around 80-100°C) for several hours .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the product. Additionally, purification steps such as recrystallization or column chromatography are employed to obtain the desired purity.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 2-(3’-bromo-[1,1’-biphenyl]-4-yl)acetate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The biphenyl structure can be oxidized to form quinones or other oxidized derivatives.
Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents (e.g., dimethylformamide) at room temperature.
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Major Products Formed
Substitution: Formation of substituted biphenyl derivatives.
Oxidation: Formation of biphenyl quinones.
Reduction: Formation of ethyl 2-(3’-bromo-[1,1’-biphenyl]-4-yl)ethanol.
Aplicaciones Científicas De Investigación
Ethyl 2-(3’-bromo-[1,1’-biphenyl]-4-yl)acetate has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: Investigated for its potential as a building block in the development of pharmaceuticals.
Material Science: Utilized in the preparation of polymers and other advanced materials.
Biological Studies: Studied for its interactions with biological molecules and potential therapeutic effects.
Mecanismo De Acción
The mechanism of action of Ethyl 2-(3’-bromo-[1,1’-biphenyl]-4-yl)acetate involves its interaction with specific molecular targets. The bromine atom and ester group can participate in various chemical reactions, leading to the formation of reactive intermediates. These intermediates can interact with enzymes, receptors, or other biomolecules, modulating their activity and leading to biological effects. The exact pathways and molecular targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
Ethyl 2-bromoacetate: A simpler ester with similar reactivity but lacking the biphenyl structure.
4-Bromophenylacetic acid: Contains a bromine atom on a phenylacetic acid structure, used in similar synthetic applications.
Ethyl 2-bromo-(4-bromophenyl)acetate: Similar structure with an additional bromine atom, used in more specialized reactions.
Uniqueness
Ethyl 2-(3’-bromo-[1,1’-biphenyl]-4-yl)acetate is unique due to its biphenyl structure, which imparts specific chemical properties and reactivity. The presence of the bromine atom and ester group allows for diverse chemical transformations, making it a versatile intermediate in organic synthesis and medicinal chemistry.
Propiedades
Fórmula molecular |
C16H15BrO2 |
|---|---|
Peso molecular |
319.19 g/mol |
Nombre IUPAC |
ethyl 2-[4-(3-bromophenyl)phenyl]acetate |
InChI |
InChI=1S/C16H15BrO2/c1-2-19-16(18)10-12-6-8-13(9-7-12)14-4-3-5-15(17)11-14/h3-9,11H,2,10H2,1H3 |
Clave InChI |
GSFXORGTXGMYPJ-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)CC1=CC=C(C=C1)C2=CC(=CC=C2)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


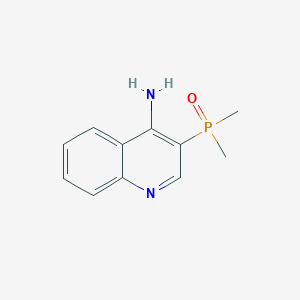
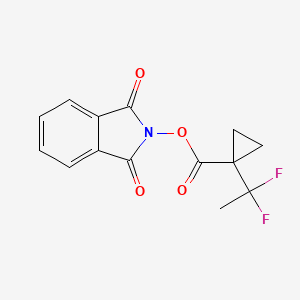


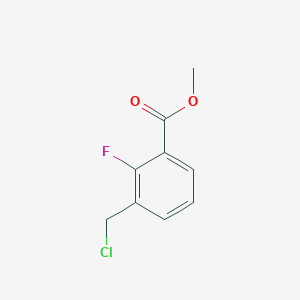
![Ethyl 7-bromopyrazolo[1,5-a]pyrimidine-2-carboxylate](/img/structure/B12968083.png)
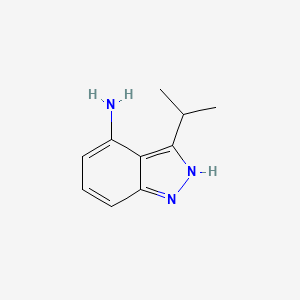

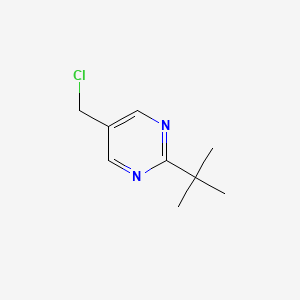
![5'-Adenylic acid, anhydride with (dichloromethylene)bis[phosphonic acid]](/img/structure/B12968114.png)

